No Public-Domain Comparator Data Available for 3-Fluoro-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine
A comprehensive search of primary research articles, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) returned zero quantitative bioactivity data for the target compound. The structurally most relevant comparator series—6-aryl-3-pyrrolidinylpyridines disclosed by Weiss et al.—does not include this specific compound among the analogues profiled for mGlu5 NAM activity [1]. No IC50, Ki, EC50, or in vivo pharmacokinetic values are publicly available for this compound, making any evidence-based differentiation from analogs impossible at this time.
| Evidence Dimension | mGlu5 negative allosteric modulator potency (IC50) |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | 6-aryl-3-pyrrolidinylpyridine analogues reported by Weiss et al. (2011) show IC50 values ranging from nanomolar to micromolar depending on aryl substitution |
| Quantified Difference | Cannot be calculated; target compound not included in published dataset |
| Conditions | Human mGlu5 expressed in HEK293 cells; calcium mobilization assay (comparator series context only) |
Why This Matters
Procurement decisions for research tool compounds require quantitative potency benchmarks; the absence of such data precludes scientific selection of this compound over any structural analog.
- [1] Weiss, J. M.; Jimenez, H. N.; Li, G.; April, M.; Uberti, M. A.; Bacolod, M. D.; Brodbeck, R. M.; Doller, D. 6-Aryl-3-pyrrolidinylpyridines as mGlu5 receptor negative allosteric modulators. Bioorg. Med. Chem. Lett. 2011, 21 (16), 4891–4899. View Source
